molecular formula C17H12ClFN2O2 B2949489 N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide CAS No. 1798662-12-0

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2949489
CAS No.: 1798662-12-0
M. Wt: 330.74
InChI Key: MPLPEIVDDUNGKK-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-position with a carboxamide group and at the 5-position with a 4-fluorophenyl ring. The carboxamide moiety is further modified with a 2-chloro-4-methylphenyl substituent. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-10-2-7-14(13(18)8-10)21-16(22)17-20-9-15(23-17)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLPEIVDDUNGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analog 1: N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (BE45597)

  • Key Differences: The phenyl substituent on the carboxamide group is 4-fluoro-3-(trifluoromethyl)phenyl instead of 2-chloro-4-methylphenyl.
  • Molecular Data :
    • Formula: C₁₇H₉F₅N₂O₂
    • Molecular Weight: 368.26 g/mol
    • Impact: Increased lipophilicity (logP ~3.5) due to fluorine atoms, which may improve membrane permeability .

Structural Analog 2: 3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide

  • Key Differences :
    • The oxazole ring is a 1,2-oxazole isomer, altering the spatial arrangement of substituents.
    • Substituents include a 2-chlorophenyl group at position 3 and an allyl group on the carboxamide.
  • Molecular Data :
    • Formula: C₁₄H₁₃ClN₂O₂
    • Molecular Weight: 300.72 g/mol
    • Impact: The allyl group may increase reactivity, posing challenges in synthetic scalability compared to the stable aryl substituents in the target compound .

Structural Analog 3: 3,5-AB-CHMFUPPYCA (Pyrazole-Based Analog)

  • Key Differences :
    • Replaces the 1,3-oxazole core with a pyrazole ring, a bioisostere with distinct hydrogen-bonding capabilities.
    • Features a cyclohexylmethyl group and a 4-fluorophenyl substituent.
  • Impact :
    • Pyrazole’s nitrogen-rich structure may enhance binding to metalloenzymes but reduce metabolic stability due to increased susceptibility to oxidation .

Structural Analog 4: N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-(4-fluorophenyl)-1,3-oxazol-2-amine

  • Key Differences :
    • Substitutes the carboxamide with an amine group and adds ethylsulfonyl and methoxy substituents.
  • Impact :
    • The sulfonyl group improves solubility but may reduce blood-brain barrier penetration compared to the carboxamide in the target compound .

Comparative Data Table

Compound Name Core Structure Substituent R₁ (Carboxamide) Substituent R₂ (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties
N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide 1,3-oxazole 2-chloro-4-methylphenyl 4-fluorophenyl C₁₈H₁₃ClFN₂O₂ 358.76 Moderate logP (~3.0), halogenated aryl
BE45597 1,3-oxazole 4-fluoro-3-(trifluoromethyl)phenyl 4-fluorophenyl C₁₇H₉F₅N₂O₂ 368.26 High lipophilicity, electron-deficient
3-(2-chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide 1,2-oxazole Prop-2-en-1-yl 2-chlorophenyl C₁₄H₁₃ClN₂O₂ 300.72 Reactive allyl group, isomer-dependent activity
3,5-AB-CHMFUPPYCA Pyrazole Cyclohexylmethyl 4-fluorophenyl C₂₀H₂₃FN₄O₂ 370.42 Enhanced metal coordination, metabolic liability

Biological Activity

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The compound can be synthesized through the reaction of 2-chloro-4-methylphenyl isocyanate with 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and require careful temperature control to achieve high yields.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor activities. For instance, derivatives containing oxazole rings have shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. In one study, compounds demonstrated IC50 values in the micromolar range, indicating significant potency against these cell lines .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Induction of apoptosis
Compound BMEL-82.41Cell cycle arrest at G0-G1 phase
This compoundMCF-7TBDTBD

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis through the activation of p53 pathways and caspase cascades. Flow cytometry assays have indicated that these compounds can activate apoptotic pathways in a dose-dependent manner .

Case Studies

  • Case Study on Anticancer Properties : A study evaluated the effects of this compound on human leukemia cell lines. Results showed that the compound induced significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Selectivity and Efficacy : Another investigation focused on the selectivity of this compound towards cancerous versus non-cancerous cells. The findings revealed that at certain concentrations, this compound selectively inhibited cancer cell proliferation without adversely affecting healthy cells .

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